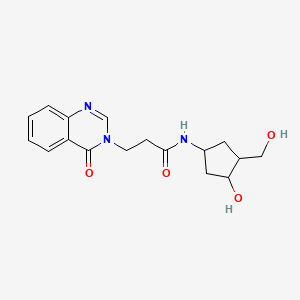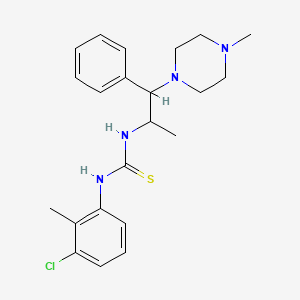
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The process of synthesizing and characterizing compounds structurally related to quinazolinones is a key area of research. Studies involve the synthesis of new derivatives through various chemical reactions, providing insights into their physicochemical properties and structural characteristics. For instance, Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, exploring their conformational features and correlating biological results with structural and physicochemical parameters (Zablotskaya et al., 2013).
Biological Activity
Research on quinazolinone derivatives extends into exploring their biological activities, such as antimicrobial, anti-inflammatory, and psychotropic effects. The synthesis of compounds with potential biological activities is a significant area of research, focusing on creating molecules with specific therapeutic actions. For example, the study by Ahmed et al. (2006) on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates highlights the antimicrobial properties of quinazolinone-related compounds (Ahmed et al., 2006).
Chemotherapeutic Potential
Several studies have been conducted to evaluate the chemotherapeutic potential of quinazolinone derivatives. These compounds are assessed for their cytotoxicity against various tumor cell lines, aiming to identify new therapeutic agents for cancer treatment. Research by Al-Suwaidan et al. (2016) on the synthesis, antitumor activity, and molecular docking study of novel 3-benzyl-4(3H)quinazolinone analogues demonstrates the significant antitumor activity of certain derivatives, offering insights into their mechanism of action and potential as cancer therapeutics (Al-Suwaidan et al., 2016).
Molecular Docking and Drug Design
Molecular docking studies play a crucial role in drug design, helping to predict the interaction between quinazolinone derivatives and biological targets. These studies facilitate the identification of compounds with high binding affinity, providing a foundation for developing new drugs. The work by Lindgren et al. (2013) on the synthesis and biochemical evaluation of inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3 is an example of utilizing molecular docking to guide the design of selective inhibitors, showcasing the application of quinazolinone derivatives in targeted therapy (Lindgren et al., 2013).
Propriétés
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-9-11-7-12(8-15(11)22)19-16(23)5-6-20-10-18-14-4-2-1-3-13(14)17(20)24/h1-4,10-12,15,21-22H,5-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAUHWNNZVQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)

![N-(2-ethylphenyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2675137.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)
![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2675148.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2675149.png)
![N-(2-methoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2675150.png)